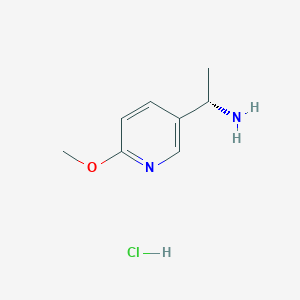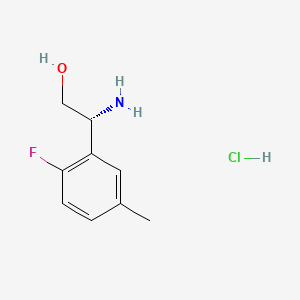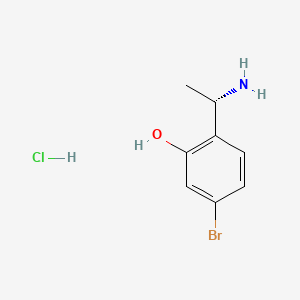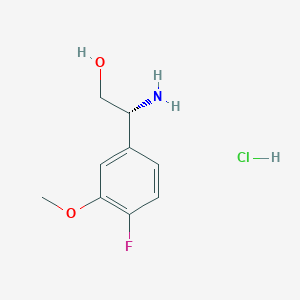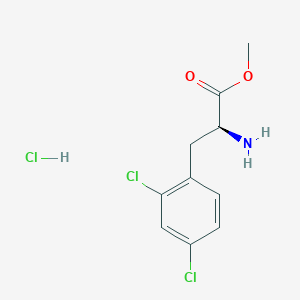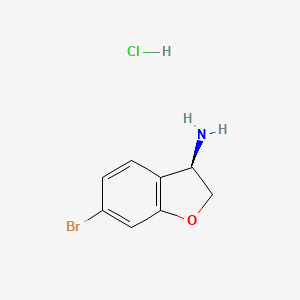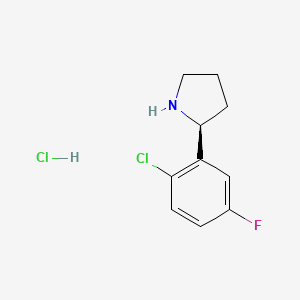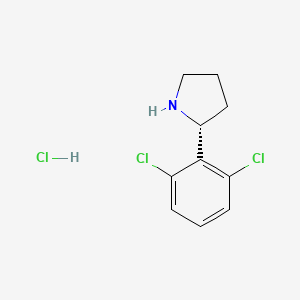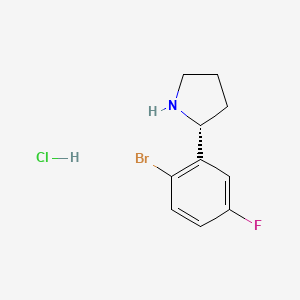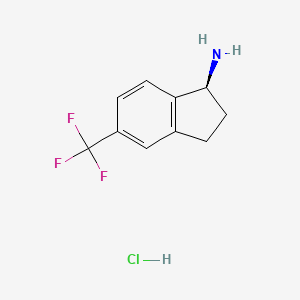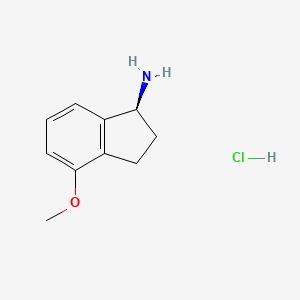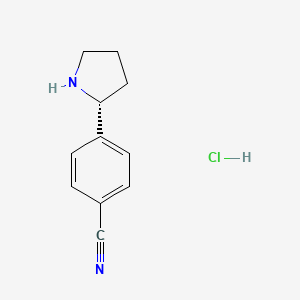
(r)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety, with the hydrochloride salt form enhancing its solubility and stability. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Attachment to Benzonitrile: The pyrrolidine ring is then attached to the benzonitrile moiety through a nucleophilic substitution reaction. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Hydrochloride Salt Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry
In chemistry, ®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems and can be used in the design of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, ®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride is investigated for its potential pharmacological properties. Researchers explore its activity against various biological targets, aiming to develop new treatments for diseases and medical conditions.
Industry
In the industrial sector, this compound finds applications in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the formulation of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic and industrial applications.
類似化合物との比較
Similar Compounds
®-4-(Pyrrolidin-2-yl)benzonitrile: The free base form of the compound without the hydrochloride salt.
(s)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride: The enantiomer of the compound with a different spatial arrangement of atoms.
4-(Pyrrolidin-2-yl)benzonitrile derivatives: Various derivatives with different substituents on the pyrrolidine or benzonitrile rings.
Uniqueness
®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride stands out due to its specific enantiomeric form and the presence of the hydrochloride salt, which enhances its solubility and stability. These properties make it particularly suitable for certain applications in research and industry, where other similar compounds may not perform as effectively.
特性
IUPAC Name |
4-[(2R)-pyrrolidin-2-yl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11;/h3-6,11,13H,1-2,7H2;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDYEWOFVBQCFS-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
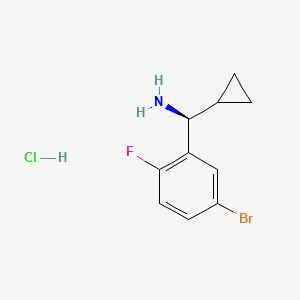
![[(1S)-1-(6-chloropyridin-3-yl)ethyl]azanium;chloride](/img/structure/B7948539.png)

